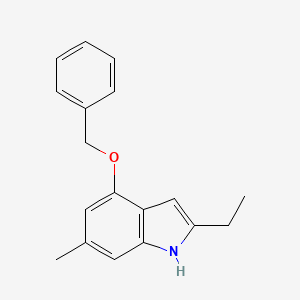4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole
CAS No.:
Cat. No.: VC16681023
Molecular Formula: C18H19NO
Molecular Weight: 265.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H19NO |
|---|---|
| Molecular Weight | 265.3 g/mol |
| IUPAC Name | 2-ethyl-6-methyl-4-phenylmethoxy-1H-indole |
| Standard InChI | InChI=1S/C18H19NO/c1-3-15-11-16-17(19-15)9-13(2)10-18(16)20-12-14-7-5-4-6-8-14/h4-11,19H,3,12H2,1-2H3 |
| Standard InChI Key | VKRFGUWKDCHECY-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Indole Scaffold
The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In 4-(benzyloxy)-2-ethyl-6-methyl-1H-indole, three substituents modify this core:
-
Position 4: A benzyloxy group (–OCH₂C₆H₅), providing steric bulk and potential for π-π interactions.
-
Position 2: An ethyl chain (–CH₂CH₃), influencing hydrophobicity and conformational flexibility.
-
Position 6: A methyl group (–CH₃), enhancing electron density at the aromatic system .
The molecular formula C₁₈H₁₉NO corresponds to a degree of unsaturation of 11, consistent with the indole’s aromatic rings and substituents.
Spectroscopic and Computational Data
Experimental spectral data for this specific compound are scarce, but analogous indoles exhibit characteristic signals in nuclear magnetic resonance (NMR) spectroscopy:
-
¹H NMR: Aromatic protons in the 6.8–7.5 ppm range, methyl groups near 2.3–2.5 ppm, and ethyl groups as triplets between 1.2–1.4 ppm (CH₃) and quartets at 2.6–3.0 ppm (CH₂) .
-
¹³C NMR: Indole carbons at 110–140 ppm, benzyloxy carbons at 70–75 ppm (OCH₂), and methyl/ethyl carbons below 25 ppm .
Density functional theory (DFT) calculations predict a planar indole core with substituents adopting equatorial orientations to minimize steric strain .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be dissected into three key building blocks:
-
Indole core: Synthesized via Fischer indole synthesis or transition-metal-catalyzed cyclization.
-
Benzyloxy group: Introduced through nucleophilic aromatic substitution or Mitsunobu reactions.
-
Ethyl and methyl groups: Added via alkylation or Friedel-Crafts reactions.
Copper-Catalyzed Domino Reactions
A scalable method for related dihydropyrano[2,3-b]indoles involves a domino cascade reaction using:
-
Reagents: 2-ethyl-1H-indole derivatives, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), and Cu(OTf)₂ .
-
Conditions: Methanol solvent, room temperature, 1-hour reaction time.
-
Mechanism: Oxidative dearomatization followed by cyclization, yielding 60% isolated product .
Table 1: Optimization of Reaction Conditions for Indole Derivatives
| Variation from Standard Conditions | Yield (%) |
|---|---|
| Cu(OTf)₂ (standard) | 60 |
| CuI instead of Cu(OTf)₂ | Trace |
| AgOTf instead of Cu(OTf)₂ | 0 |
| Tetrachloroquinone instead of DDQ | Trace |
This table underscores Cu(OTf)₂’s critical role in facilitating the transformation, likely through Lewis acid activation.
Physicochemical Properties
Predicted Properties
Computational models estimate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume